Fmoc-DL-buthioninesulfoximine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(butylsulfonimidoyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROORFJJGVDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Modifications
Derivatization and Functionalization Strategies of Fmoc-DL-buthioninesulfoximine
Further chemical modifications can enhance the utility of this compound, enabling its use in a broader range of applications, from creating peptide analogs to developing targeted drug delivery systems.
Once a peptide containing DL-buthioninesulfoximine has been synthesized using the Fmoc-protected version and the final N-terminal Fmoc group has been removed, the exposed alpha-amino group is a prime site for modification. These modifications are often performed while the peptide is still attached to the solid support, which simplifies purification as excess reagents can be washed away. mdpi.com
Common N-terminal modifications include:
Acetylation: The introduction of an acetyl group can neutralize the positive charge of the N-terminus and can increase the peptide's stability against degradation by aminopeptidases. formulationbio.com This is typically achieved by treating the resin-bound peptide with acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA in a solvent such as DMF.
Formylation: N-terminal formylation is another modification that can alter the biological activity of a peptide. mdpi.com This can be accomplished by using a pre-activated formic acid solution, for instance, with DCC. researchgate.net
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of the peptide, such as increasing its half-life and solubility.
Attachment of Fluorophores: Fluorescent dyes, such as fluorescein (B123965) or rhodamine, can be attached to the N-terminus for use in imaging and binding assays. nih.gov
The sulfoximine (B86345) side chain of buthionine sulfoximine is relatively stable and not readily amenable to direct functionalization after its incorporation into a peptide. Therefore, the generation of analogs typically involves the synthesis of modified buthionine precursors, which are then protected with an Fmoc group and used in peptide synthesis. researchgate.net
Strategies for generating such analogs could involve:
Modification of the Butyl Group: The n-butyl group can be replaced with other alkyl or aryl groups to investigate structure-activity relationships. For example, analogs with longer or branched alkyl chains, or with aromatic rings, could be synthesized.
Introduction of Functional Groups: A functional group, such as an azide (B81097) or an alkyne, could be incorporated into the side chain of the buthionine precursor. This would allow for subsequent modification using bioorthogonal chemistry, such as "click chemistry," after the peptide has been synthesized. rsc.org
Peptides containing DL-buthioninesulfoximine can be conjugated to various molecules to create probes for research or to develop targeted delivery systems. nih.govformulationbio.com The conjugation strategy depends on the available functional groups on the peptide and the molecule to be attached.
N-Terminal or C-Terminal Conjugation: The free N-terminus (after Fmoc removal) or the C-terminus of the peptide can be coupled to carrier proteins (like bovine serum albumin or keyhole limpet hemocyanin), nanoparticles, or other delivery vehicles using standard amide bond formation chemistry. jpt.com
Site-Specific Conjugation: If the peptide sequence includes an amino acid with a unique functional group (e.g., a cysteine with a thiol group, or a lysine (B10760008) with an amino group that can be selectively modified), this can be used for site-specific conjugation. For peptides containing DL-buthioninesulfoximine, an additional functionalized amino acid would need to be incorporated into the sequence to serve as a conjugation handle. This allows for precise control over the location of the attachment, which can be crucial for maintaining the biological activity of the peptide. jpt.com
Stereochemical Control and Diastereomeric Resolution in Synthesis
The synthesis of this compound presents a significant stereochemical challenge due to the presence of two chiral centers: the α-carbon of the amino acid backbone and the sulfur atom of the sulfoximine moiety. This results in the formation of four possible stereoisomers: (2S, SS), (2S, SR), (2R, SS), and (2R, SR). The control and resolution of these diastereomers are critical, as different stereoisomers can exhibit distinct biological activities. The primary strategies for obtaining stereochemically pure Fmoc-buthioninesulfoximine derivatives involve either the diastereomeric resolution of a racemic mixture of buthionine sulfoximine followed by N-terminal protection or the use of chiral chromatography to separate the final Fmoc-protected diastereomers.
A prevalent and effective method for resolving the diastereomers of buthionine sulfoximine is fractional crystallization. This technique leverages the different physicochemical properties, such as solubility, of the diastereomeric salts. For instance, the diastereomers of L-buthionine-(SR)-sulfoximine can be separated through repeated crystallization from water. nih.gov This process can yield L-buthionine-(R)-sulfoximine in high purity. The other diastereomer, L-buthionine-(S)-sulfoximine, can be obtained by crystallization as a trifluoroacetate (B77799) salt from ethanol/hexane mixtures. nih.gov Once the individual stereoisomers of buthionine sulfoximine are isolated, the fluorenylmethyloxycarbonyl (Fmoc) protecting group can be introduced at the N-terminus using standard procedures, such as reaction with Fmoc-Cl or Fmoc-OSu, to yield the desired stereochemically pure Fmoc-L-buthionine-(S)-sulfoximine or Fmoc-L-buthionine-(R)-sulfoximine.
Another powerful technique for both analytical and preparative separation of the diastereomers of this compound is High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin, teicoplanin, and ristocetin (B1679390) A, have demonstrated broad selectivity for the chiral resolution of N-protected amino acids, including Fmoc derivatives. sigmaaldrich.com These columns can effectively separate the different stereoisomers of this compound, allowing for their isolation and purification. The choice of the specific chiral stationary phase and the mobile phase composition are critical parameters that need to be optimized for achieving baseline resolution of the diastereomers. Both reversed-phase and polar organic modes of chromatography can be employed for the separation of Fmoc-amino acids on these types of columns. sigmaaldrich.com
| Method | Description | Applicability | Reference |
|---|---|---|---|
| Fractional Crystallization | Separation of diastereomers based on differences in solubility. L-buthionine-(R)-sulfoximine is isolated by repeated crystallization from water, while L-buthionine-(S)-sulfoximine is crystallized as a trifluoroacetate salt. | Preparative scale resolution of unprotected buthionine sulfoximine diastereomers. | nih.gov |
| Chiral HPLC | Chromatographic separation using chiral stationary phases (e.g., macrocyclic glycopeptides) to resolve the four stereoisomers of this compound. | Analytical and preparative scale resolution of Fmoc-protected buthionine sulfoximine diastereomers. | sigmaaldrich.comsigmaaldrich.com |
While diastereoselective synthesis of sulfoximines is an active area of research, the resolution of a racemic mixture of buthionine sulfoximine followed by Fmoc protection remains a more common and practical approach for accessing stereochemically pure Fmoc-buthioninesulfoximine derivatives for applications such as peptide synthesis. The choice between fractional crystallization and preparative chiral HPLC for the resolution will depend on factors such as the scale of the synthesis, the required purity, and the available instrumentation.
Molecular Mechanisms of Action and Enzymatic Inhibition Studies
Irreversible Inhibition Kinetics of γ-Glutamylcysteine Synthetase by Buthionine Sulfoximine (B86345)
Buthionine sulfoximine acts as an irreversible inhibitor of γ-glutamylcysteine synthetase. researchgate.netnih.gov The mechanism of inhibition involves the enzyme-catalyzed phosphorylation of BSO in the presence of magnesium and ATP (MgATP). researchgate.net This process leads to the formation of buthionine sulfoximine phosphate (B84403), which then binds tightly to the enzyme, causing its inactivation. researchgate.net
Kinetic studies have elucidated the specifics of this inhibition. The initial binding of DL-buthionine-SR-sulfoximine to the enzyme is characterized by a binding constant of less than 100 μM. researchgate.net Following this initial binding, the enzyme is rapidly inactivated, with a limiting pseudo-first-order rate constant of 3.7 min⁻¹, which corresponds to a half-time of approximately 11 seconds. researchgate.net This inhibition is considered effectively irreversible as long as the enzyme remains in a non-denaturing environment containing MgATP. researchgate.net
Table 1: Kinetic Parameters of γ-Glutamylcysteine Synthetase Inhibition by DL-Buthionine-SR-Sulfoximine
| Parameter | Value | Reference |
|---|---|---|
| Initial Binding Constant | <100 μM | researchgate.net |
| Limiting Pseudo-first Order Rate Constant for Inactivation | 3.7 min⁻¹ | researchgate.net |
| Half-time of Inactivation | ~11 seconds | researchgate.net |
Stereoselectivity of γ-Glutamylcysteine Synthetase Inhibition by Buthionine Sulfoximine Diastereomers
The inhibitory activity of buthionine sulfoximine is highly dependent on its stereochemistry. L-buthionine (S)-sulfoximine is the diastereomer responsible for the potent, mechanism-based inhibition of γ-glutamylcysteine synthetase. nih.gov In contrast, the L-buthionine (R)-sulfoximine diastereomer is a significantly weaker inhibitor, acting through competitive inhibition with respect to L-glutamate. nih.gov
This stereoselectivity has been demonstrated both in vitro and in vivo. Studies have shown that the L-(S)-diastereomer is a tight-binding inhibitor, while the L-(R)-diastereomer exhibits much lower inhibitory activity. nih.gov When administered to mice, L-buthionine (S)-sulfoximine was as effective at depleting GSH in the liver, kidney, and pancreas as a dose of L-buthionine (SR)-sulfoximine that was twice as high. nih.gov Conversely, the L-(R)-diastereomer did not cause significant GSH depletion in the liver or pancreas at the same dose. nih.gov The identification of the L-(S)-diastereomer as the primary inhibitor provides valuable insights into the steric relationships between ATP, glutamate, and cysteine within the active site of γ-glutamylcysteine synthetase. nih.gov
Structural Basis of Inhibitor-Enzyme Interactions
The interaction between buthionine sulfoximine and γ-glutamylcysteine synthetase is a multi-step process that culminates in the irreversible inactivation of the enzyme. The initial binding of BSO to the enzyme is followed by a phosphorylation event, a reaction that the enzyme itself catalyzes. researchgate.net This phosphorylation of the sulfoximine nitrogen by ATP is a critical step in the inhibitory mechanism.
The resulting buthionine sulfoximine phosphate is a transition-state analog that binds with high affinity to the enzyme's active site. researchgate.netnih.gov This tight binding of one molar equivalent of the phosphorylated inhibitor per mole of enzyme leads to the complete inhibition of its catalytic activity. researchgate.net The specificity of this interaction is highlighted by the fact that related compounds such as DL-buthionine-SR-sulfoxide and DL-buthionine sulfone are very weak or ineffective inhibitors of the enzyme. researchgate.net
Impact on Intracellular Glutathione (B108866) Biosynthesis and Homeostasis
By irreversibly inhibiting γ-glutamylcysteine synthetase, buthionine sulfoximine effectively blocks the first and rate-limiting step of glutathione biosynthesis. wikipedia.orgoup.com This leads to a significant depletion of intracellular glutathione levels in a time- and dose-dependent manner. nih.govnih.gov The reduction in GSH can be substantial, with studies showing depletion of up to 70% in mouse fetuses and significant reductions in various cancer cell lines. oup.comnih.gov
The depletion of the intracellular GSH pool has profound consequences for cellular homeostasis. Glutathione is a major cellular antioxidant, and its reduction by BSO leads to increased levels of reactive oxygen species (ROS) and oxidative stress. nih.govnih.gov This disruption of the cellular redox balance can sensitize cells to the cytotoxic effects of chemotherapeutic agents and radiation. nih.govresearchgate.net Furthermore, the BSO-induced GSH depletion can trigger downstream signaling pathways, including the activation of protein kinase C-delta (PKC-δ), which can contribute to apoptosis. nih.gov The ability of BSO to modulate intracellular GSH levels makes it a valuable tool for studying the multifaceted roles of glutathione in cellular function and for exploring therapeutic strategies that target cellular redox pathways. rug.nlnih.gov
Table 2: Effects of Buthionine Sulfoximine on Intracellular Glutathione Levels
| Cell/Tissue Type | BSO Concentration/Dose | Duration of Treatment | % GSH Depletion | Reference |
|---|---|---|---|---|
| Mouse Fetuses | 2 mM (in drinking water) | Gestation | 55% | oup.com |
| Mouse Fetuses | 20 mM (in drinking water) | Gestation | 70% | oup.com |
| SNU-1 Human Stomach Cancer Cells | 0.02 mM | 2 days | 71.5% | nih.gov |
| CHO Cells | Not specified | Not specified | 90% | nih.gov |
| C3H Mice Liver and Kidney | 0.8 - 1.6 g/kg (i.p.) | 2-4 hours | ~65% | nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical identity and purity of Fmoc-DL-buthioninesulfoximine. These techniques provide detailed information about the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. The aromatic protons of the fluorenyl group of the Fmoc moiety typically appear in the downfield region of the spectrum. The protons of the buthionine sulfoximine (B86345) backbone, including the methylene and methyl groups, will have characteristic chemical shifts that can be assigned based on their proximity to electronegative atoms like oxygen, nitrogen, and sulfur.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the Fmoc group and the carbon atoms of the sulfoximine moiety will have distinct chemical shifts. The large number of carbon atoms in the Fmoc group will also be evident in the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Fmoc Aromatic Protons | 7.2 - 7.8 |
| Buthionine α-CH | 4.0 - 4.5 |
| Buthionine β, γ-CH₂ | 1.8 - 2.5 |
| Buthionine S-CH₂ | 2.9 - 3.4 |
| Buthionine Ethyl-CH₂ | 1.4 - 1.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Fmoc Carbonyl Carbon | 155 - 157 |
| Fmoc Aromatic Carbons | 120 - 145 |
| Buthionine α-Carbon | 50 - 55 |
| Buthionine Carboxyl Carbon | 170 - 175 |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the Fmoc group, the amino acid backbone, and the sulfoximine moiety. The strong UV absorption of the Fmoc group is a key feature used in its detection. The presence of the sulfoximine group can be identified by its characteristic S=O stretching vibration. Research has identified vibrational bands at 1,044 and 1,113 cm⁻¹ as markers for methionine oxidation, which is structurally related to buthionine sulfoximine. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carbamate) | Stretching | 1690 - 1720 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfoximine) | Stretching | 1030 - 1070 |
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the quantification of this compound. The fluorenyl group of the Fmoc moiety is a strong chromophore, exhibiting significant absorbance in the UV region, typically with absorption maxima around 265 nm and 301 nm. researchgate.net This property allows for sensitive detection and quantification in solution, which is particularly useful in chromatographic techniques.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, as well as for the analysis of its diastereomers.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Fmoc-protected amino acids. nih.govnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase is commonly employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Gradient elution is often necessary to achieve optimal separation.
Detection is typically performed using a UV detector set at the absorbance maximum of the Fmoc group (around 265 nm). researchgate.net This provides high sensitivity for quantification.
While the Fmoc group itself is a derivatization that enhances UV detection, further derivatization is generally not required for HPLC analysis. The primary purpose of the Fmoc group in this context is to act as a protecting group and a UV-active tag.
Table 4: Typical HPLC Parameters for the Analysis of Fmoc-Amino Acids
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 20 µL |
Buthionine sulfoximine has two chiral centers, one at the α-carbon of the amino acid and another at the sulfur atom of the sulfoximine group. Therefore, DL-buthioninesulfoximine exists as a mixture of four stereoisomers (two pairs of enantiomers, which are diastereomers to each other). The attachment of the Fmoc group does not remove this stereochemistry. The separation of these diastereomers is crucial as they can exhibit different biological activities. nih.gov
Chiral chromatography is the most effective method for separating the diastereomers of this compound. researchgate.net This can be achieved using a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to their separation. Macrocyclic glycopeptide-based CSPs have shown broad selectivity for the chiral separation of Fmoc-amino acids. sigmaaldrich.com
Alternatively, a non-chiral column can be used if the diastereomers are first derivatized with a chiral reagent to form new diastereomeric pairs with greater differences in their physicochemical properties, allowing for easier separation. jackwestin.com However, direct separation on a chiral column is generally preferred for its simplicity. The separation of the diastereomers of L-buthionine-(SR)-sulfoximine has been successfully achieved using HPLC. nih.gov
Mass Spectrometry Approaches for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) has become an indispensable tool for the comprehensive profiling of small molecules and proteins. nih.gov In the context of this compound, mass spectrometry-based techniques are crucial for unambiguous molecular identification, characterization, and for studying its metabolic fate in biological systems. The high sensitivity and resolution offered by modern mass spectrometers, often coupled with chromatographic separation techniques like liquid chromatography (LC), enable the detection and quantification of minute amounts of the compound and its derivatives. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful technique for analyzing compounds like this compound. sigmaaldrich.com This method separates the analyte from a complex mixture before it is introduced into the mass spectrometer for detection and identification. nih.gov High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov
For the molecular identification of this compound, techniques such as electrospray ionization (ESI) are commonly employed to generate gas-phase ions from the liquid phase, which can then be analyzed by the mass spectrometer. The resulting mass spectrum would ideally show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.
A critical aspect of molecular identification is the analysis of fragmentation patterns through tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods to generate a series of product ions. These fragmentation patterns are unique to the molecule's structure and serve as a "fingerprint" for its identification. While specific experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pattern can be postulated based on its chemical structure.
Table 1: Theoretical MS/MS Fragmentation of this compound [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure/Loss |
| 460.16 | 238.10 | [Fmoc-CH₂]⁺ |
| 460.16 | 223.08 | [Fmoc]⁺ |
| 460.16 | 179.08 | Fluorenyl cation |
| 460.16 | 414.17 | Loss of COOH |
| 460.16 | 298.12 | [M+H - Fmoc]⁺ |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
Metabolite profiling, a key application of mass spectrometry, involves the identification and quantification of the metabolic products of a compound within a biological system. nih.gov In the case of this compound, this would involve exposing a biological system (e.g., cell culture, animal model) to the compound and then analyzing biological samples (e.g., plasma, urine, tissue extracts) using LC-MS to detect potential metabolites.
The general workflow for metabolite profiling of this compound would include:
Sample Preparation: Extraction of metabolites from the biological matrix.
Chromatographic Separation: Separation of the parent compound and its metabolites using techniques like reversed-phase LC or hydrophilic interaction liquid chromatography (HILIC). sigmaaldrich.com
Mass Spectrometric Analysis: Detection and fragmentation of the separated compounds using high-resolution mass spectrometry.
Data Analysis: Comparison of the mass spectra of potential metabolites to that of the parent compound and known metabolic transformations to identify the chemical modifications.
Potential metabolic transformations of this compound could include hydrolysis of the Fmoc protecting group, oxidation of the sulfide, or conjugation with endogenous molecules. The detection of these metabolites would be based on their unique mass-to-charge ratios and fragmentation patterns.
Table 2: Potential Metabolites of this compound and their Expected [M+H]⁺ Ions
| Compound | Chemical Formula | Expected [M+H]⁺ (m/z) | Putative Metabolic Pathway |
| This compound | C₂₃H₂₈N₂O₄S | 460.16 | Parent Compound |
| DL-buthioninesulfoximine | C₈H₁₈N₂O₃S | 223.11 | Hydrolysis (loss of Fmoc) |
| Fmoc-DL-buthioninesulfone | C₂₃H₂₈N₂O₅S | 476.16 | Oxidation |
This untargeted or targeted analysis allows for the construction of a metabolic pathway for the compound, providing insights into its biological activity and fate. nih.gov
Applications in Cellular and Preclinical Research Models
Modulation of Cellular Oxidative Stress and Redox Signaling
The primary application of buthionine sulfoximine (B86345) in research is its ability to specifically inhibit GSH synthesis, thereby altering the cellular redox balance and inducing oxidative stress. This provides a powerful tool for investigating the roles of GSH in various cellular processes.
Buthionine sulfoximine acts as a specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in the de novo synthesis of glutathione (B108866). stemcell.com This inhibition leads to a time- and concentration-dependent decrease in intracellular GSH levels across a wide variety of cultured cell types.
Research has demonstrated significant GSH depletion in numerous cell lines. For instance, treatment of human stomach (SNU-1) and ovarian (OVCAR-3) cancer cell lines with BSO resulted in a substantial reduction of intracellular thiol concentrations. nih.gov In SNU-1 cells, 1 mM and 2 mM BSO treatment for two days depleted intracellular thiols by 75.7% and 76.2%, respectively. nih.gov Similarly, in melphalan-resistant human plasmacytoma cells, BSO concentrations of 1–50 µM caused an 80–90% depletion of cellular GSH. nih.gov In other studies, BSO treatment has been shown to reduce GSH levels to less than 10% of control levels in Ehrlich ascites tumor cells (EATC) and Chinese hamster ovary (CHO-K1) cells. nih.gov The depletion can be rapid; in one study, cellular GSH concentration was depleted by 40% within just three hours of BSO treatment. nih.gov This efficient depletion of a critical antioxidant allows researchers to study the cellular consequences of a compromised redox state.
| Cell Line | BSO Concentration | Duration of Treatment | Resulting GSH Depletion | Reference |
|---|---|---|---|---|
| SNU-1 (Human Stomach Cancer) | 1 mM | 2 days | 75.7% | nih.gov |
| OVCAR-3 (Human Ovarian Cancer) | 1 mM | 2 days | 74.1% | nih.gov |
| ZAZ and M14 (Melanoma) | 50 µM | 48 hours | 95% | medchemexpress.com |
| EATC and CHO-K1 | ~1 mM | 72 hours | >90% | nih.gov |
| Human Plasmacytoma (Melphalan-resistant) | 1–50 µM | Not specified | 80–90% | nih.gov |
The depletion of GSH by buthionine sulfoximine triggers a cascade of downstream events related to oxidative stress. A primary consequence is the increased production of reactive oxygen species (ROS). nih.govkoreascience.kr In heart-derived H9c2 cells, BSO-induced GSH depletion significantly increased ROS generation, which was a key factor in subsequent cellular damage. nih.govkoreascience.kr This elevation in ROS can lead to oxidative damage to various macromolecules. For example, BSO was found to promote methylglyoxal-induced oxidative stress in bovine aortic endothelial cells, as measured by increased protein carbonyl levels. nih.gov
Furthermore, BSO-induced oxidative stress can activate specific signaling pathways. In H9c2 cardiomyocytes, the depletion of GSH was shown to cause the activation and translocation of Protein Kinase C-delta (PKC-δ) from the cytosol to the membrane. nih.govkoreascience.kr This activation of PKC-δ was demonstrated to be a critical step in regulating the subsequent ROS generation and cell death. nih.govkoreascience.kr Studies in mice have also shown that oxidative stress induced by BSO can lead to genomic rearrangements, such as a significantly increased frequency of DNA deletions. nih.gov This suggests that lowering thiol antioxidant concentrations can have profound effects on genomic stability. nih.gov
Chemo-Sensitization and Radiosensitization in Experimental Oncology Models
A significant application of buthionine sulfoximine in oncology research is its ability to sensitize cancer cells to other therapeutic agents, namely chemotherapy and radiation. By depleting the protective GSH pool, BSO can lower the threshold for cell killing by these agents.
In vitro studies have consistently shown that BSO can act synergistically with various chemical agents to enhance their cytotoxicity against cancer cells. For example, BSO was found to enhance the cytotoxicity of cisplatin (B142131) and carboplatin (B1684641) in human stomach and ovarian cancer cell lines. nih.gov Another study demonstrated a synergistic effect between BSO and hydroxychavicol (HCH) in inducing apoptosis in chronic myeloid leukemia (CML) cells. plos.org The combination of BSO and HCH led to apoptosis through a pathway involving GSH depletion, ROS generation, and the activation of JNK-ERK-iNOS signaling. plos.org
The chemo- and radiosensitizing effects of BSO have been validated in preclinical animal models. The underlying mechanism is the depletion of tumor GSH levels, which enhances the efficacy of treatments that rely on the generation of ROS to kill cancer cells. nih.gov In a preclinical model using athymic mice with intracerebral D-54 MG human glioma xenografts, administration of BSO depleted tumor glutathione levels to approximately 8% of control levels. nih.gov This depletion significantly enhanced the therapeutic activity of interstitial radiotherapy with an 125I seed, leading to a 13.4% to 30.5% increase in median survival compared to radiotherapy alone. nih.gov
More recent studies have explored BSO as a radiosensitizer for peptide receptor radionuclide therapy (PRRT). In a xenograft mouse model for neuroendocrine tumors, combining BSO with 177Lu-DOTATATE resulted in reduced tumor growth and metabolic activity compared to the radionuclide therapy alone, without causing additional toxicity. nih.govresearchgate.net These findings underscore the potential of targeting the antioxidant defense system to improve the efficacy of radiation-based therapies. nih.gov
| Preclinical Model | Combined Agent | Key Finding | Reference |
|---|---|---|---|
| Intracerebral D-54 MG glioma xenografts in mice | Interstitial Radiotherapy (125I seed) | BSO-mediated GSH depletion increased median survival by 13.4-30.5%. | nih.gov |
| Somatostatin receptor-expressing xenograft mouse model | 177Lu-DOTATATE (PRRT) | The combination resulted in reduced tumor growth and metabolic activity. | nih.govresearchgate.net |
Role in Investigating Programmed Cell Death Pathways: Apoptosis, Ferroptosis, and Pyroptosis
By inducing severe oxidative stress, buthionine sulfoximine serves as a valuable tool for investigating various forms of programmed cell death. The depletion of GSH can trigger distinct cell death pathways depending on the cellular context and co-treatments.
GSH depletion by BSO has been shown to induce apoptosis in multiple cell types. nih.gov In cardiomyocytes, BSO treatment led to apoptosis characterized by the activation of caspase-3. nih.govkoreascience.kr Similarly, in bovine aortic endothelial cells, pretreatment with BSO promoted methylglyoxal-induced apoptotic cell death, which was also associated with increased caspase-3 activation. nih.gov The combination of BSO and hydroxychavicol was also found to induce synergistic apoptosis in CML cells. plos.org
More recently, BSO has been implicated in the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. nih.gov High levels of GSH normally protect against ferroptosis by supporting the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. nih.gov BSO has been shown to induce ferroptosis in glioblastoma cells and other cancer cells by depleting the GSH necessary for GPX4 activity. medchemexpress.comcaymanchem.com
Applications in Parasitology and Infectious Disease Research Models
The compound buthionine sulfoximine (BSO), the active component of Fmoc-DL-buthioninesulfoximine, has been investigated for its potential to enhance the efficacy of treatments for parasitic diseases by depleting glutathione (GSH), a key antioxidant in both hosts and parasites. This strategy is based on the principle that reducing the parasite's ability to counteract oxidative stress can render it more susceptible to antiparasitic drugs.
In research concerning Chagas' disease, caused by the parasite Trypanosoma cruzi, BSO has demonstrated direct anti-parasitic activity and a synergistic effect when combined with existing medications. Studies have shown that BSO can increase the toxicity of nifurtimox (B1683997) and benznidazole, two drugs used to treat Chagas' disease, against the epimastigote, trypomastigote, and amastigote forms of T. cruzi. nih.gov In a murine model of acute Chagas' disease, BSO administered alone showed an anti-Trypanosoma cruzi effect, leading to increased survival rates and decreased parasite load in the heart. asm.org When combined with nifurtimox, the survival rate of infected mice was further increased compared to treatment with either drug alone. asm.org This potentiation is attributed to the depletion of intracellular glutathione and trypanothione (B104310) in the parasites, which are crucial for their defense against oxidative stress induced by the drugs. nih.gov
The table below summarizes the effects of buthionine sulfoximine on the efficacy of anti-trypanosomal drugs against Trypanosoma cruzi.
| Parameter | Nifurtimox Alone | Nifurtimox + BSO | Benznidazole Alone | Benznidazole + BSO |
| 50% Inhibitory Concentration (Epimastigotes) | 14.0 µM | 9.0 µM | 43.6 µM | 24.1 µM |
| Infected Vero Cells (Endocytic Index) | 2500 | 980 | Not specified | Not specified |
Data sourced from studies on the in vitro effects of BSO on Trypanosoma cruzi. nih.gov
Similarly, in the context of malaria research, BSO has been shown to increase the effectiveness of antimalarial drugs. Research on Plasmodium vinckei, a rodent malaria parasite, has indicated that arteether-resistant strains have higher levels of GSH. nih.gov By administering BSO, researchers were able to significantly reduce GSH levels, which in turn increased the sensitivity of the resistant parasites to arteether. nih.govzenodo.org This suggests that GSH depletion could be a valuable strategy to overcome drug resistance in malaria. nih.gov
Neurobiological Research Applications
In the field of neurobiology, buthionine sulfoximine is primarily utilized as a tool to study the role of glutathione in the central nervous system (CNS). A significant challenge in this area of research has been the limited ability of many compounds to cross the blood-brain barrier. However, studies have demonstrated that BSO can penetrate the CNS, albeit with varying efficiency depending on the age of the animal model. nih.gov
Research has shown that BSO is more effective at depleting brain and spinal cord GSH levels in preweanling mice compared to adult mice. nih.gov This has provided a valuable model for investigating the functions of GSH in the developing CNS. nih.gov The mechanism of BSO entry into the brain is thought to involve both passive diffusion and competition for neutral amino acid transport systems at the blood-brain barrier. nih.gov
Studies utilizing BSO have explored the consequences of GSH depletion in various neurological conditions. For instance, in models of cerebral ischemia, depletion of brain GSH by BSO was found to exacerbate cortical infarction and edema, highlighting the neuroprotective role of endogenous glutathione against ischemic injury. physiology.org Other research has indicated that significant GSH depletion can lead to increased production of reactive oxygen species, resulting in neuronal metabolic stress, neuroinflammation, and cognitive deficits in rats. daneshyari.com
The following table details the differential effects of L-buthionine sulfoximine on glutathione levels in the central nervous system of preweanling versus adult mice.
| CNS Region | GSH Depletion in Preweanling Mice (%) | GSH Depletion in Adult Mice (%) |
| Brain | 79.6 - 86.5 | 17.8 - 29.2 |
| Spinal Cord | Not specified | 55.9 |
Data reflects the percentage decline in GSH content following repeated injections of L-BSO. nih.gov
Structural Activity Relationships and Rational Design of Analogs
Influence of the Buthionine Side Chain on Inhibitory Potency and Selectivity
The alkyl side chain of buthionine sulfoximine (B86345) plays a critical role in its binding and inhibitory activity against γ-glutamylcysteine synthetase. The length and structure of this side chain influence how the molecule fits into the enzyme's active site, which is responsible for binding the substrate, L-glutamate.
Research into the structure-activity relationships of BSO analogs has shown that modifications to the n-butyl group can significantly alter inhibitory potency. Studies on E. coli GCS, for instance, tested a series of BSO analogs with different alkyl side chains. nih.gov The findings indicated that sulfoximine derivatives with ethyl (Et) or n-propyl (n-Pr) side chains were more potent inhibitors than buthionine sulfoximine itself. nih.gov This suggests that a shorter alkyl chain may achieve a more optimal orientation or interaction within the active site of the bacterial enzyme.
Conversely, the stereochemistry of the sulfoximine is also crucial. The L-isomers of buthionine sulfoximine are substantially more active as inhibitors of GCS than the D-isomers. researchgate.net Kinetic studies have demonstrated that while compounds like DL-buthionine-SR-sulfoxide and DL-buthionine sulfone are weak or ineffective inhibitors, the sulfoximine form is a potent, progressive inhibitor. researchgate.net This underscores the specific spatial and electronic configuration required for the inhibitor to be recognized and processed by the enzyme, leading to its inactivation. The enzyme catalyzes the phosphorylation of the sulfoximine nitrogen by ATP, forming a tightly bound transition-state analog that results in irreversible inhibition. researchgate.netresearchgate.net
The data below, derived from studies on BSO analogs, illustrates the impact of side-chain modifications on inhibitory potential.
| Compound | Side Chain Modification | Relative Inhibitory Potency |
|---|---|---|
| Ethionine Sulfoximine | Ethyl (C2) | More Potent than BSO |
| Propionine Sulfoximine | n-Propyl (C3) | More Potent than BSO |
| Buthionine Sulfoximine (BSO) | n-Butyl (C4) | Baseline |
| Hexathionine Sulfoximine | n-Hexyl (C6) | Lower Potency, Higher Toxicity |
Rational Design of Next-Generation γ-Glutamylcysteine Synthetase Inhibitors
The development of new inhibitors for γ-glutamylcysteine synthetase has moved beyond simple modifications of the BSO scaffold towards more structure-based, rational design approaches. This has been made possible by the determination of the crystal structure of GCS, which provides detailed insights into the architecture of the active site and the mechanism of inhibition. researchgate.netnih.gov
One of the key strategies involves using 3D molecular models of human GCS to perform virtual screening of large chemical databases. nih.govresearchgate.net This computational approach allows researchers to identify novel chemical scaffolds that are structurally distinct from BSO but are predicted to bind effectively to the enzyme's active site. nih.gov This method led to the identification of several new classes of GCS inhibitors, validating the utility of model-based database mining. nih.gov
Key structural insights guiding this rational design include:
The Cysteine-Binding Site: The crystal structure of E. coli γGCS complexed with an inhibitor revealed the specific location of the cysteine-binding site, which is formed at the transition state. nih.gov Understanding the specific amino acid residues that form this pocket, such as Tyr-241 and Tyr-300, allows for the design of molecules that can form more potent and selective interactions, such as hydrogen bonds, with the enzyme. researchgate.netnih.gov
Transition-State Mimicry: BSO is effective because it acts as a transition-state analog. researchgate.net The enzyme phosphorylates the sulfoximine nitrogen, trapping the inhibitor in the active site. nih.gov Next-generation inhibitors are being designed to mimic this transition state more effectively or to interact with other key residues involved in catalysis.
Exploiting Species Differences: Although the catalytic mechanism is conserved, there are differences between the GCS enzymes of humans and those of pathogenic organisms like Trypanosoma brucei (the cause of African sleeping sickness). nih.gov These structural differences can be exploited to design inhibitors that are selective for the parasite's enzyme, potentially leading to new antimicrobial agents with fewer side effects.
This structure-guided approach enables the exploration of a much wider chemical space than was possible through traditional medicinal chemistry, opening the door to the discovery of GCS inhibitors with improved therapeutic profiles.
Exploration of Sulfoximine Scaffolds for Novel Biological Targets
The sulfoximine moiety, once a chemical curiosity, has emerged as a "rising star" in medicinal chemistry. drughunter.comenamine.net Its unique combination of structural and physicochemical properties makes it an attractive functional group for drug design, leading to its incorporation into a variety of clinical candidates targeting a range of biological pathways beyond glutathione (B108866) synthesis.
Sulfoximines are often used as bioisosteres for more common functional groups like sulfones and sulfonamides. chemrxiv.orgbohrium.com This bioisosteric replacement can lead to significant improvements in a compound's properties, including:
Improved Physicochemical Properties: Sulfoximines can enhance aqueous solubility and reduce lipophilicity compared to their sulfone counterparts, which can lead to better pharmacokinetic profiles. chemrxiv.orgendotherm-lsm.com
Enhanced Potency and Selectivity: The unique three-dimensional structure and hydrogen-bonding capabilities (both as an acceptor and, in N-unsubstituted forms, as a donor) allow for novel interactions with biological targets, sometimes resulting in increased potency and selectivity. endotherm-lsm.com
Metabolic Stability: The sulfoximine group is generally stable to metabolic degradation. nih.gov
The versatility of the sulfoximine scaffold is demonstrated by its successful application in the development of inhibitors for various enzyme classes, particularly protein kinases.
| Compound Name | Biological Target | Therapeutic Area |
|---|---|---|
| Ceralasertib (AZD6738) | ATR (Ataxia Telangiectasia and Rad3-related) Kinase | Oncology |
| Roniciclib | CDK (Cyclin-Dependent Kinase) | Oncology |
| Atuveciclib | CDK (Cyclin-Dependent Kinase) | Oncology |
| BAY 1143572 | P-TEFb (Positive Transcription Elongation Factor b) | Oncology |
The successful development of these clinical candidates highlights the broad applicability of the sulfoximine scaffold in modern drug discovery. chemrxiv.orgbohrium.com Its ability to fine-tune molecular properties makes it a valuable tool for medicinal chemists aiming to overcome challenges in potency, selectivity, and pharmacokinetics for a wide range of biological targets. drughunter.com
Emerging Research Directions and Methodological Advancements
Integration with Advanced Delivery Systems in Experimental Models
The integration of Fmoc-DL-buthioninesulfoximine into advanced delivery systems is a forward-looking area of research, with a focus on leveraging the properties of the core molecule, DL-buthioninesulfoximine (BSO). The primary application of BSO is to sensitize cancer cells to therapies by depleting intracellular glutathione (B108866) (GSH). nih.govsemanticscholar.org The development of peptide-based delivery systems incorporating this molecule could offer enhanced targeting and efficacy.
Peptide-drug conjugates (PDCs) represent a promising strategy for delivering cytotoxic agents or modulators of cellular processes to specific tissues or cells. By using this compound in peptide synthesis, researchers can design peptides that target tumor-specific receptors. Once the peptide binds to its target, the BSO moiety can be released, depleting GSH and making the cancer cells more susceptible to concurrent chemotherapy or radiotherapy.
Another avenue of exploration is the use of cell-penetrating peptides (CPPs). Incorporating DL-buthioninesulfoximine into a CPP sequence could facilitate its entry into cells that are otherwise difficult to target, potentially overcoming resistance mechanisms.
The table below outlines potential peptide-based delivery systems for DL-buthioninesulfoximine and their hypothetical characteristics.
| Delivery System | Target | Potential Advantage |
| Peptide-Drug Conjugate (PDC) | Tumor-specific receptors | Increased local concentration of BSO, reduced systemic toxicity |
| Cell-Penetrating Peptide (CPP) | Intracellular space | Enhanced uptake in resistant cells |
| Self-assembling Peptides | Tumor microenvironment | Controlled release and sustained action |
High-Throughput Screening Methodologies for Derivative Discovery
High-throughput screening (HTS) methodologies are instrumental in the discovery of novel and more potent derivatives of bioactive molecules. In the context of this compound, HTS could be employed to screen libraries of peptides containing the buthionine sulfoximine (B86345) moiety for enhanced biological activity.
One approach involves the creation of a combinatorial peptide library where this compound is incorporated at various positions within the peptide sequence. These libraries can then be screened for their ability to inhibit glutathione synthesis or to enhance the efficacy of a known anticancer drug in a cellular assay.
Furthermore, HTS can be used to identify new molecular targets for peptides containing buthionine sulfoximine. By screening these peptides against a panel of enzymes or cellular pathways, researchers may uncover novel applications beyond glutathione modulation.
The following table summarizes potential HTS approaches for the discovery of novel derivatives and applications.
| HTS Approach | Library Type | Objective |
| Cellular Viability Assays | Combinatorial Peptide Library | Identify peptides with enhanced synergistic effects with chemotherapeutic agents |
| Enzyme Inhibition Assays | Focused Peptide Library | Discover novel enzymatic targets of buthionine sulfoximine-containing peptides |
| Reporter Gene Assays | Diverse Peptide Library | Uncover new signaling pathways modulated by these peptides |
Computational Chemistry and Molecular Modeling for Mechanism Elucidation and Inhibitor Design
Computational chemistry and molecular modeling are powerful tools for understanding the mechanism of action of bioactive molecules and for designing more potent inhibitors. While most computational studies have focused on DL-buthioninesulfoximine, the principles can be extended to peptides incorporating this residue.
Molecular docking studies can be used to predict the binding of buthionine sulfoximine-containing peptides to their target enzyme, γ-glutamylcysteine synthetase. rsc.org This can provide insights into the structural requirements for optimal inhibition and guide the design of new peptide sequences with improved affinity and selectivity.
Molecular dynamics simulations can be employed to study the conformational changes in the target enzyme upon binding of the peptide inhibitor, offering a deeper understanding of the inhibitory mechanism. These computational approaches can also be used to predict the pharmacokinetic and pharmacodynamic properties of the designed peptides, helping to prioritize candidates for synthesis and experimental testing.
The table below details the application of computational methods in the study of buthionine sulfoximine-containing peptides.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predicting binding modes of peptides to γ-glutamylcysteine synthetase | Identification of key interactions for inhibitor design |
| Molecular Dynamics | Simulating the dynamics of the enzyme-inhibitor complex | Elucidation of the mechanism of inhibition |
| QSAR Modeling | Predicting the activity of new peptide derivatives | Rational design of more potent inhibitors |
Exploration of Novel Applications Beyond Glutathione Synthesis Modulation
The primary role of DL-buthioninesulfoximine is the inhibition of glutathione synthesis. nih.gov However, the incorporation of this unique amino acid into peptides opens up the possibility of exploring novel applications beyond this established mechanism. The sulfoximine group itself is a unique functional group that could participate in novel biological interactions. rsc.org
Research into peptides containing methionine sulfoximine, a related compound, has shown that these peptides can exhibit inhibitory activity against other enzymes, such as glutamine synthetase. rsc.org This suggests that peptides incorporating DL-buthioninesulfoximine may also have off-target effects that could be therapeutically beneficial.
Furthermore, the introduction of the buthionine sulfoximine residue could alter the structural and functional properties of peptides, leading to novel applications in areas such as biomaterials or as probes for studying cellular processes. For example, the unique chemical properties of the sulfoximine group could be exploited for specific labeling or cross-linking applications.
The potential for novel applications is an exciting area for future research, moving beyond the traditional role of buthionine sulfoximine as a glutathione depletor.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Fmoc-DL-buthioninesulfoximine, and how can purity be validated?
- Methodological Guidance : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include deprotection with piperidine and coupling with activated amino acids. Purification via reverse-phase HPLC is standard. Validate purity using thin-layer chromatography (TLC) (≥97% purity threshold) and mass spectrometry (MS) for molecular confirmation .
- Safety Note : Use chemical-resistant gloves and safety goggles during synthesis due to reactive intermediates .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Guidance : Store at -20°C in a desiccator under inert gas (e.g., argon) to prevent oxidation and moisture absorption. Stability tests indicate degradation occurs at >40°C or under prolonged light exposure. Monitor via periodic NMR or HPLC to detect decomposition .
Q. How should researchers handle discrepancies in reported cytotoxicity data for this compound?
- Methodological Guidance : Cross-validate findings using multiple assays (e.g., MTT, Annexin V staining). Control for glutathione (GSH) depletion kinetics, as cellular GSH levels vary by cell type and culture conditions. Reference primary literature with explicit protocols for replication .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound in glutathione-depletion models?
- Methodological Guidance :
- Dose Optimization : Perform dose-response curves (0.1–10 mM) to identify sub-lethal thresholds. Use LC-MS to quantify intracellular GSH depletion over time .
- Controls : Include N-acetylcysteine (NAC) rescue experiments to confirm specificity.
- Confounding Factors : Account for cell confluency and media composition, as serum proteins may bind the compound .
Q. How can researchers address contradictions in the compound’s efficacy across different cancer cell lines?
- Methodological Guidance :
- Mechanistic Profiling : Use RNA-seq or proteomics to identify baseline GSH synthesis enzyme expression (e.g., γ-glutamylcysteine synthetase). Correlate with sensitivity.
- Combinatorial Screens : Test synergy with ROS-inducing agents (e.g., doxorubicin). Statistical analysis via Chou-Talalay synergy indices is recommended .
Q. What frameworks are suitable for integrating this compound into a high-throughput drug discovery pipeline?
- Methodological Guidance :
- PICO Framework : Define Population (e.g., triple-negative breast cancer cells), Intervention (compound + standard therapy), Comparison (monotherapy), Outcomes (apoptosis rate, ROS levels).
- FINER Criteria : Ensure feasibility by pre-testing solubility in DMSO/PBS mixtures. Novelty lies in targeting redox adaptation pathways .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in in vivo models, and how can they be mitigated?
- Methodological Guidance :
- Pharmacokinetics : Poor bioavailability requires formulation with nanocarriers (e.g., liposomes). Validate plasma half-life via LC-MS/MS.
- Toxicity Monitoring : Track liver/kidney function markers (ALT, creatinine) and GSH recovery post-treatment .
Q. How should researchers design a literature review to contextualize this compound’s role in redox biology?
- Methodological Guidance :
- Systematic Review Protocol : Use PRISMA guidelines. Search terms: "this compound" AND ("glutathione depletion" OR "oxidative stress"). Exclude non-peer-reviewed sources.
- Data Synthesis : Tabulate IC50 values across studies, noting cell type and assay conditions. Highlight gaps in chronic exposure data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
